Cas no 16714-23-1 (methyl 2-azidobenzoate)

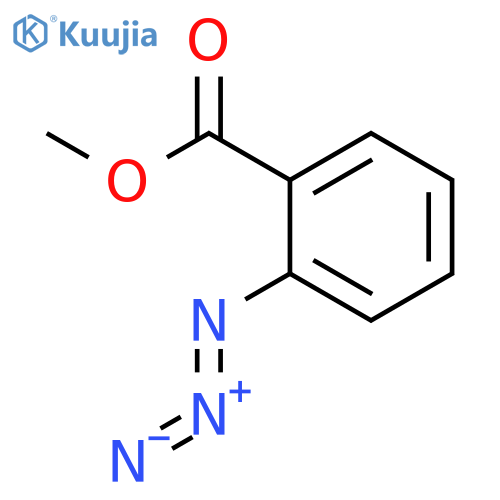

methyl 2-azidobenzoate structure

商品名:methyl 2-azidobenzoate

methyl 2-azidobenzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-azido-,methyl ester

- METHYL 2-AZIDOBENZOATE SOLUTION

- METHYL-2-AZIDO BENZOATE

- 2-(methoxycarbonyl)phenyl azide

- 2-Azido-benzoesaeure-methylester

- 2-azidobenzoic acid methyl ester

- 2-azido-benzoic acid methyl ester

- 2-Methoxycarbonylphenyl azide

- AG-E-16515

- Benzoicacid, o-azido-, methyl ester (8CI)

- CTK4D2553

- Methyl o-azidobenzoate

- Methyl2-azidobenzoate

- methyl 2-azidobenzoate

-

- MDL: MFCD00211379

- インチ: InChI=1S/C8H7N3O2/c1-13-8(12)6-4-2-3-5-7(6)10-11-9/h2-5H,1H3

- InChIKey: LGHLODHMWICPLN-UHFFFAOYSA-N

- ほほえんだ: [N-]=[N+]=NC1=CC=CC=C1C(OC)=O

計算された属性

- せいみつぶんしりょう: 177.05391

じっけんとくせい

- 密度みつど: 1.3393 (rough estimate)

- ふってん: 309.07°C (rough estimate)

- フラッシュポイント: 華氏温度:-27.4°f

摂氏度:-33°c - 屈折率: 1.6500 (estimate)

- PSA: 75.06

- 濃度: ~0.5 M in tert-butyl methyl ether

methyl 2-azidobenzoate セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H315-H319-H372

- 警告文: P210-P305+P351+P338-P314

- 危険物輸送番号:UN 2398 3 / PGII

- WGKドイツ:3

- 危険カテゴリコード: 11-38-48/23/24/25

- セキュリティの説明: 16

-

危険物標識:

- ちょぞうじょうけん:−20°C

- セキュリティ用語:AZIDES;AZIDES

methyl 2-azidobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-207153-10.0g |

methyl 2-azidobenzoate |

16714-23-1 | 95% | 10.0g |

$109.0 | 2023-07-10 | |

| abcr | AB518827-5g |

Methyl 2-azidobenzoate; . |

16714-23-1 | 5g |

€145.00 | 2025-02-19 | ||

| Enamine | EN300-207153-0.1g |

methyl 2-azidobenzoate |

16714-23-1 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| Life Chemicals | F2157-0523-10g |

methyl 2-azidobenzoate |

16714-23-1 | 95%+ | 10g |

$655.0 | 2023-09-06 | |

| TRC | M292516-500mg |

methyl 2-azidobenzoate |

16714-23-1 | 500mg |

$ 295.00 | 2022-06-04 | ||

| Enamine | EN300-207153-2.5g |

methyl 2-azidobenzoate |

16714-23-1 | 95% | 2.5g |

$32.0 | 2023-09-16 | |

| Life Chemicals | F2157-0523-0.25g |

methyl 2-azidobenzoate |

16714-23-1 | 95%+ | 0.25g |

$140.0 | 2023-09-06 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 779741-50ML |

methyl 2-azidobenzoate |

16714-23-1 | ~0.5M in | 50ML |

¥4391.44 | 2022-02-24 | |

| Enamine | EN300-207153-1g |

methyl 2-azidobenzoate |

16714-23-1 | 95% | 1g |

$19.0 | 2023-09-16 | |

| abcr | AB518827-1g |

Methyl 2-azidobenzoate; . |

16714-23-1 | 1g |

€103.00 | 2023-09-01 |

methyl 2-azidobenzoate 関連文献

-

1. Cyclisation of ortho-substituted N-arylbenzimidoyl nitrenes. Part 2. Preferential cyclisations at an ortho-position bearing a methoxycarbonyl groupThomas L. Gilchrist,Paul F. Gordon,David F. Pipe,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1979 2303

-

Kazuya Sugiyama,Yuki Sakata,Takashi Niwa,Suguru Yoshida,Takamitsu Hosoya Chem. Commun. 2022 58 6235

16714-23-1 (methyl 2-azidobenzoate) 関連製品

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量